REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([CH:5]=O)=[CH2:4].C([O-])(=O)C.[NH4+:11].Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(#N)C>[CH2:2]([C:3]1[CH:5]=[N:11][C:19]([CH3:21])=[C:13]([CH:4]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
CCC(=C)C=O
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel using 9:1 hexane-ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC(=C(C(=O)OCC)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |